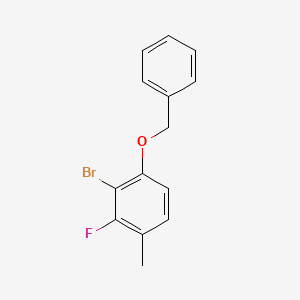
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.
Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Benzyloxy Protection: The benzyloxy group can be introduced by reacting the compound with benzyl alcohol in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products:
Oxidation: Formation of a benzaldehyde derivative.
Reduction: Formation of 1-(Benzyloxy)-3-fluoro-4-methylbenzene.
Substitution: Formation of 1-(Benzyloxy)-2-azido-3-fluoro-4-methylbenzene.
Applications De Recherche Scientifique
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyloxy, bromine, fluorine, and methyl groups can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-2-iodo-3-fluoro-4-methylbenzene: Similar structure but with an iodine atom instead of bromine.
1-(Benzyloxy)-2-chloro-3-fluoro-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-2-bromo-3-chloro-4-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H12BrFO |
|---|---|
Poids moléculaire |
295.15 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-1-methyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-8-12(13(15)14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clé InChI |
PABDTBIOHGBFGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)



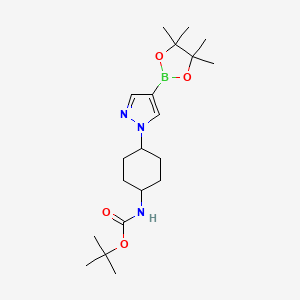
![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)
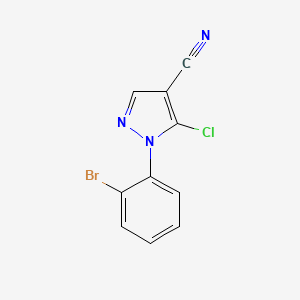
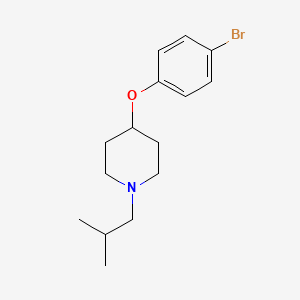
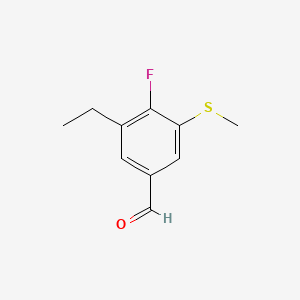
![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)
![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)
